![molecular formula C21H19N5O3 B2958587 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide CAS No. 899966-76-8](/img/structure/B2958587.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
1. Structural Overview
The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by the presence of a p-tolyl group and an m-tolyloxy acetamide moiety. These structural attributes suggest potential interactions with various biological targets, making it a candidate for pharmacological applications.
2. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : The initial step often includes the condensation of p-tolylhydrazine with ethyl acetoacetate.
- Cyclization : This is followed by cyclization with formamide to establish the core structure.
- Acetylation : The final step involves introducing the acetamide group through acetylation.
These methods can be optimized for industrial production to enhance yield and purity.
3.1 Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity. For instance, molecular docking studies have shown that similar compounds can effectively bind to ATP-binding sites on protein kinases, which are crucial for cancer cell proliferation.
Compound Name | Biological Activity | Reference |
---|---|---|
1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Anti-cancer | |
6-(Chloromethyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Antimicrobial | |
5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Inhibition of specific kinases |
3.2 Anti-inflammatory and Antimicrobial Effects
Similar derivatives have demonstrated anti-inflammatory and antimicrobial properties. The presence of specific substituents in the structure can enhance these activities by modulating enzyme functions involved in inflammatory pathways.
The mechanism involves binding to specific molecular targets such as kinases. For example, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide acts as a kinase inhibitor by occupying the ATP-binding site, thereby disrupting downstream signaling pathways essential for cell survival and proliferation.
4. Case Studies
Recent studies have focused on evaluating the cytotoxicity of pyrazolo-pyrimidine derivatives against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), HCT-116 (colon), PC3 (prostate), MCF-7 (breast).
- Findings : Compounds exhibited IC50 values indicating significant cytotoxic effects across multiple cell lines, suggesting broad-spectrum anticancer potential.
5. Conclusion
This compound shows promise as a lead compound in drug development due to its diverse biological activities. Its structural characteristics allow it to serve as a scaffold for designing new therapeutics aimed at treating various diseases influenced by kinase activity.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-5-3-4-15(2)10-17/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDOBKSRAGAEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.